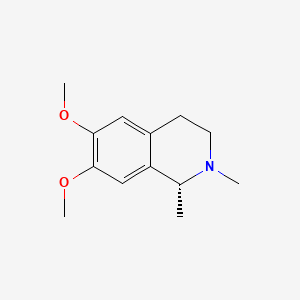
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a hydroxy group at the 8th position, a keto group at the 3rd position, and an acetic acid moiety attached to the 2nd position. It is of significant interest due to its potential therapeutic properties and chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid can be achieved through several methods:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach uses multiple reactants to form the desired product in a single reaction vessel.
Bargellini Reaction: A reaction involving the formation of a carboxylic acid derivative from an aldehyde, a ketone, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxaline derivatives using light energy.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxy derivative.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antiviral and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy and keto group arrangement but differ in the ring structure.
Uniqueness
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
2-(8-hydroxy-3-oxo-4H-quinoxalin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-1-2-5-9(7)11-6(4-8(14)15)10(16)12-5/h1-3,13H,4H2,(H,12,16)(H,14,15) |
InChIキー |
LTLDINRVSALJSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)



![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)







